CID 78063757
Description
CID 78063757 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, chemical identification typically involves analytical techniques such as GC-MS (gas chromatography-mass spectrometry) for chromatographic profiling and structural elucidation , and LC-ESI-MS (liquid chromatography-electrospray ionization mass spectrometry) for molecular weight determination and fragmentation analysis .
If this compound belongs to a class of bioactive molecules (e.g., dimerization inducers or natural derivatives), its mechanism might parallel compounds like photocleavable chemical inducers of dimerization (CIDs) described in . These compounds enable spatiotemporal control of protein interactions and are critical in cellular manipulation studies .
Properties
Molecular Formula |
Al3Ti2 |
|---|---|
Molecular Weight |
176.68 g/mol |
InChI |
InChI=1S/3Al.2Ti |
InChI Key |
HQBQSWUSTAMFPT-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Ti].[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063757 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained with high purity and yield. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of specific solvents, catalysts, and temperature controls to optimize the reaction efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow systems to ensure consistent quality and high throughput. The industrial process also incorporates purification steps, such as crystallization and filtration, to remove impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: CID 78063757 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with different properties.
Scientific Research Applications
CID 78063757 has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe to study biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of specific diseases. Additionally, in industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CID 78063757 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a crucial role in cellular processes. By binding to these targets, this compound can modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic alterations.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78063757, a comparative analysis with structurally or functionally related compounds is essential. Below, we outline key comparisons based on methodologies and analogous compounds described in the evidence.
Structural Analogues: Oscillatoxin Derivatives
lists oscillatoxin derivatives, including oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389).
- Molecular weight : Oscillatoxins range from ~800–1,000 Da, typical of cyclic polyketides.
- Functional groups : Presence of lactone rings or methyl substitutions, which influence bioactivity and stability.
- Chromatographic behavior: GC-MS or LC-MS profiles to differentiate isomers, as demonstrated for ginsenosides in .
Functional Analogues: Photocleavable CIDs
highlights pRap and caged rapamycin as photocleavable CIDs. Key comparative parameters include:
- Cell permeability : this compound may require modifications (e.g., α-methylnitrobenzyl groups) for intracellular delivery, similar to caged rapamycin .
- Photolytic efficiency : Release kinetics post-photocleavage, critical for localized target activation.
- Diffusibility : Unlike pRap, which generates highly diffusible dimerizers, this compound might exhibit restricted diffusion if structurally bulkier .
Physicochemical Properties
Using ’s framework for CAS 20358-06-9 (PubChem ID: 2049887), a hypothetical property table for this compound and analogues is proposed:
*Hypothetical data for this compound, inferred from analogous compounds.
Research Findings and Methodological Considerations
Analytical Characterization
- Mass spectrometry: Source-induced CID fragmentation (as in ) could differentiate this compound from isomers by analyzing unique cleavage patterns (e.g., glycosidic bonds in ginsenosides) .
- Chromatography : GC-MS retention times and LC-ELSD (evaporative light scattering detection) profiles provide purity and stability data .
Functional Studies
If this compound is a dimerization inducer, its efficacy might be benchmarked against rapamycin derivatives:
- Target specificity : Compared to pRap, this compound may show reduced off-target effects if optimized for selective protein binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
